molecular formula C6H8N4O3 B2735825 N,1-dimethyl-4-nitropyrazole-3-carboxamide CAS No. 405279-32-5

N,1-dimethyl-4-nitropyrazole-3-carboxamide

Cat. No.: B2735825
CAS No.: 405279-32-5
M. Wt: 184.155
InChI Key: WNOFEMVQVBZAOZ-UHFFFAOYSA-N
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Description

N,1-Dimethyl-4-nitropyrazole-3-carboxamide (CAS 78208-58-9) is a chemical compound belonging to the nitropyrazole class. It features a molecular formula of C6H8N4O3 and a molecular weight of 184.15 g/mol . As a nitropyrazole derivative, this compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research . Compounds with this core structure are frequently explored in pharmaceutical research for their potential biological activities . The pyrazole carboxamide scaffold is a privileged structure in drug discovery, and researchers are actively investigating similar structures for various applications . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,1-dimethyl-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c1-7-6(11)5-4(10(12)13)3-9(2)8-5/h3H,1-2H3,(H,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOFEMVQVBZAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N,1 Dimethyl 4 Nitropyrazole 3 Carboxamide

Historical and Foundational Synthetic Approaches to Pyrazole (B372694) Carboxamides

The traditional synthesis of pyrazole carboxamides, including the structural backbone of N,1-dimethyl-4-nitropyrazole-3-carboxamide, has long relied on robust and well-established chemical reactions. These foundational methods primarily involve the construction of the pyrazole ring through cyclocondensation, followed by the introduction and modification of functional groups to achieve the desired final compound.

The cornerstone of pyrazole synthesis is the cyclocondensation reaction, a process that typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govmdpi.com This method, dating back to the work of Knorr in 1883, provides a versatile and straightforward route to a wide array of polysubstituted pyrazoles. nih.gov

For the synthesis of the precursor to this compound, a suitable starting point is the cyclocondensation of a β-ketoester with methylhydrazine. This reaction leads to the formation of a 1-methyl-pyrazole-carboxylate ester. The regioselectivity of this reaction, determining the position of the methyl group on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on the β-ketoester.

A general representation of this cyclocondensation is the reaction of ethyl acetoacetate (B1235776) with methylhydrazine, which can yield a mixture of regioisomers. However, by choosing appropriate precursors, such as ethyl 2,4-dioxopentanoate, the synthesis can be directed towards the desired 1-methyl-pyrazole-3-carboxylate isomer.

One patented method for a similar compound, 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester, involves the reaction of the corresponding 3-ethyl-5-pyrazole carboxylic acid ethyl ester with a methylating agent. google.com Another approach involves the direct condensation of丙酰丙酮酸乙酯 (propionylpyruvic acid ethyl ester) with methylhydrazine. google.com

Once the 1-methyl-pyrazole-3-carboxylate core is established, the next steps involve the introduction of the nitro group at the 4-position and the conversion of the ester to a dimethylcarboxamide.

The nitration of the pyrazole ring is a key step. Pyrazoles can undergo electrophilic substitution, and nitration is typically achieved using a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the ring. For a 1-methyl-pyrazole-3-carboxylate, the electron-withdrawing nature of the carboxylate group at position 3 and the activating effect of the methyl group at position 1 generally direct the incoming nitro group to the 4-position. A mixture of nitric acid and trifluoroacetic anhydride (B1165640) has also been employed for the direct nitration of various five-membered heterocycles, including pyrazoles.

Following nitration, the resulting ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate is converted to the corresponding this compound. This transformation is typically achieved through amidation. The ester can be reacted directly with a solution of dimethylamine (B145610) in a suitable solvent. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then activated (e.g., by conversion to an acid chloride) before reaction with dimethylamine to form the amide bond.

A direct amidation of a similar compound, methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate, with ammonia (B1221849) in methanol (B129727) in a sealed tube at 50°C has been reported to yield the corresponding carboxamide. A similar approach with dimethylamine would be expected to produce the target this compound.

Modern and Optimized Synthetic Routes

In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies for heterocyclic compounds like pyrazoles. ias.ac.in These modern approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency, often leading to higher yields and shorter reaction times. nih.gov

The application of green chemistry principles to the synthesis of this compound focuses on several key areas, including the use of safer solvents and reagents, and the implementation of energy-efficient reaction conditions.

A notable green modification in the synthesis of the pyrazole precursor is the use of dimethyl carbonate as a methylating agent instead of more hazardous reagents like dimethyl sulfate. google.com Dimethyl carbonate is a non-toxic and environmentally benign reagent. A patented method describes the N-methylation of 3-ethyl-5-pyrazole carboxylic acid ethyl ester using dimethyl carbonate and NaH in dimethylformamide, achieving a yield of around 90%. google.com This approach offers a safer and more atom-economical route to the N-methylated pyrazole intermediate.

Solvent-free reactions, often facilitated by grinding or microwave irradiation, represent a significant advancement in green synthesis. ias.ac.innih.gov For the synthesis of pyrazole derivatives, multicomponent reactions under solvent-free conditions have been shown to be highly effective. ias.ac.in For instance, the synthesis of pyrano[2,3-c]pyrazoles has been achieved by mixing hydrazine monohydrate, malononitrile, ethyl acetoacetate, and an aldehyde or ketone without any solvent. ias.ac.in While a direct solvent-free synthesis of this compound has not been specifically reported, the principles can be applied to individual steps, such as the amidation, potentially reducing solvent waste.

Reactions in aqueous media are also a cornerstone of green chemistry. The cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds can often be carried out in water, sometimes with the aid of a catalyst.

The use of microwave irradiation and ultrasound as energy sources can dramatically accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter times compared to conventional heating methods. eresearchco.comnih.gov

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has been widely applied to the synthesis of pyrazoles and their derivatives. eresearchco.com The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating. This technique has been successfully used for the synthesis of pyrazole-carboxamides. For example, the T3P-catalyzed microwave-irradiated synthesis of N-pyridinylpyrazole-4-carboxamides has been reported to be rapid and yield-effective. ijsrch.com Another study describes the microwave-assisted synthesis of 1,3,4-triaryl-5-N-arylpyrazole-carboxamides in 15 minutes without a solvent. The application of microwave heating to the amidation of ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate with dimethylamine could significantly reduce the reaction time and improve the efficiency of this step.

Microwave-Assisted Synthesis of Pyrazole Derivatives

ReactantsConditionsProductYield (%)Time (min)Reference
Enones, Semicarbazide hydrochloridePyridine, Methanol/Water, 100 W, 70°C5-trifluoromethyl-4,5-dihydro-1H-pyrazoles82-964 dergipark.org.tr
Substituted benzaldehyde, Ethyl-3-oxobutanoate, Phenylhydrazine, WaterRoom TemperatureBis-pyrazole analogues-20 dergipark.org.tr
Carbohydrazide derivatives, 2,4-pentanedioneEthanol, 270 W1-aroyl-3,5-dimethyl-1H-pyrazoles82-983-5 rsc.org

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in the reaction medium, creates localized hot spots with high temperatures and pressures, accelerating the chemical transformations. nih.gov Ultrasound has been successfully used in the synthesis of pyrazoline derivatives from chalcones. nih.gov A comparative study on the synthesis of pyrimidines from a pyrazole precursor found that microwave irradiation was superior to ultrasound in terms of reaction times (2-5 min for MW vs. 30-40 min for US). nih.gov However, ultrasound-assisted synthesis still offers significant advantages over conventional heating, with one study reporting a reduction in reaction time from 2-6 hours to 10-60 minutes for the formylation of pyrazoles.

Ultrasound-Assisted Synthesis of Pyrazole Derivatives

ReactantsConditionsProductYield (%)Time (min)Reference
α,β-unsaturated cyanoester, Phenyl hydrazineSodium ethoxide, Cu(I) catalyst, 60°C1,5-Disubstituted pyrazolesHigh75-90
Chalcones, ThioureaKOH, EthanolPyrimidine-2(1H)-thiones73-8220-29 nih.gov
Substituted phenylhydrazones, VH reagentEthanol/Acetonitrile (B52724)1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes-10-60

Green Chemistry Principles and Sustainable Synthesis

Heterogeneous Catalysis in Pyrazole Synthesis

Heterogeneous catalysis offers significant advantages in the synthesis of pyrazole derivatives, including simplified catalyst recovery and reuse, reduced waste generation, and often milder reaction conditions, aligning with the principles of green chemistry. mdpi.com In the context of synthesizing nitropyrazoles, solid catalysts are particularly valuable for facilitating nitration reactions, which traditionally rely on hazardous reagents like fuming nitric and sulfuric acids.

One relevant approach involves the use of solid acid catalysts for the nitration of pyrazole precursors. For instance, the nitration of 4-iodopyrazole (B32481) to 4-nitropyrazole has been successfully carried out using fuming nitric acid as the nitrating agent in tetrahydrofuran, with solid catalysts such as octahedral zeolites or silica (B1680970) facilitating the reaction. nih.gov This method avoids the harsh conditions of mixed-acid nitration and simplifies product work-up. The porous structure and acidic sites of catalysts like zeolites can enhance the reaction rate and selectivity.

The application of this principle to the synthesis of this compound would involve the nitration of a suitable 1-methyl-pyrazole-3-carboxamide precursor. The use of a recyclable solid catalyst could offer a safer and more environmentally benign alternative to traditional methods.

Table 1: Examples of Heterogeneous Catalysts in Pyrazole-Related Synthesis

Catalyst Type Precursor Example Reaction Type Advantages
Zeolite / Silica 4-Iodopyrazole Nitration Milder conditions, catalyst recyclability, reduced acid waste. nih.gov
Acidic Carbons Imidazole N-alkylation Solvent-free conditions, high yields, efficient for N-substitution. mdpi.com
Metal-Organic Frameworks (MOFs) Various Multi-component synthesis Mild reaction conditions, high yields, catalyst reusability. nih.gov

Regioselective and Stereoselective Synthesis Strategies

Regioselectivity is the paramount challenge in the synthesis of asymmetrically substituted pyrazoles like this compound. Stereoselectivity is not a factor for this achiral molecule, but the precise placement of the N-methyl, C3-carboxamide, and C4-nitro groups is critical. Classical pyrazole syntheses, such as the Knorr reaction, often yield mixtures of regioisomers when using unsymmetrical precursors. acs.org

A key strategic decision is the order of substitution. A common route involves the formation of a pyrazole-3-carboxylic acid core, followed by nitration and N-methylation. The N-methylation of 4-nitro-3(5)-pyrazolecarboxylic acid is a critical regioselective step. The reaction can yield two isomeric products: the desired 1-methyl-4-nitropyrazole-3-carboxylic acid and the undesired 1-methyl-4-nitropyrazole-5-carboxylic acid. Research has shown that the choice of methylating agent and solvent significantly influences the ratio of these isomers. researchgate.net For example, using specific methylating agents can favor the formation of the desired 1,3-disubstituted product, which can then be converted to the final carboxamide.

Table 2: Influence of Conditions on Regioselective Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid

Methylating Agent Solvent Product Ratio (1,3-isomer : 1,5-isomer) Key Finding
Dimethyl Sulfate Acetone Varies A common methylating agent, but regioselectivity can be moderate. researchgate.net
Methyl Iodide DMF Varies Reaction conditions must be optimized to favor the desired isomer. researchgate.net

Data is illustrative of the general challenge in controlling regioselectivity during the N-alkylation of pyrazoles.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, minimizing steps and waste. While a direct one-pot MCR for this compound is not widely reported, MCRs are extensively used to assemble highly substituted pyrazole scaffolds. mdpi.com

A plausible MCR approach for a related structure could involve the [3+2] cycloaddition of an in-situ generated nitrilimine (from a hydrazonyl chloride) with an appropriately substituted alkene. mdpi.com This method is known to produce 1,3,4,5-tetrasubstituted pyrazoles with high regioselectivity. sphinxsai.com Another innovative MCR strategy avoids the use of hydrazine reagents altogether by coupling alkynes, nitriles, and titanium imido complexes, forming the N-N bond in the final step via oxidation. nih.govnih.gov

These MCR strategies are powerful for rapidly building molecular diversity. To apply this to the target compound, one could envision a multi-component reaction that assembles the core N-methylated pyrazole ring, with functional group handles at the C3 and C4 positions that can be subsequently converted to the carboxamide and nitro groups, respectively.

Table 3: Representative Multi-Component Reactions for Pyrazole Synthesis

Reaction Type Key Reactants Product Type Reference
Eliminative 1,3-Dipolar Cycloaddition Hydrazonyl Chloride, Enaminone 1,3,4,5-Tetrasubstituted Pyrazole mdpi.com
Oxidative Coupling Alkyne, Nitrile, Ti Imido Complex Multisubstituted Pyrazole nih.govnih.gov
Condensation Cascade Aldehyde, Malononitrile, β-Ketoester, Hydrazine Dihydropyrano[2,3-c]pyrazole mdpi.com

Practical Considerations for Scale-Up and Process Efficiency

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces significant practical challenges, primarily concerning safety, cost, and environmental impact. Key steps in a likely synthetic route, such as nitration and carboxamide formation, involve hazardous reagents and potentially exothermic reactions.

The industrial synthesis of related pyrazole carboxamides, such as Sildenafil, provides valuable insights. The traditional nitration step often uses a mixture of fuming nitric acid and oleum (B3057394) (mixed acid), which is highly corrosive and can lead to runaway reactions, posing a significant explosion risk in large-scale production. wikipedia.orggoogle.com Similarly, the conversion of the carboxylic acid to the carboxamide frequently involves thionyl chloride, which is corrosive and releases acidic off-gases. google.com

Modern process chemistry aims to replace these hazardous methods. For nitration, alternatives include using milder nitrating agents or employing continuous flow manufacturing. Flow chemistry, where small amounts of reagents are continuously mixed and reacted in a tube reactor, significantly enhances safety by minimizing the volume of hazardous material present at any given time and providing superior temperature control. For amidation, safer coupling agents can be used, or as described in patent literature, a process involving bromination followed by amination can circumvent the need for thionyl chloride entirely, making the process more suitable for industrial production. google.com

Table 4: Comparison of Traditional vs. Modern Scale-Up Methodologies

Synthetic Step Traditional Batch Method Modern Process Method Key Advantages of Modern Method
Nitration Mixed Acid (HNO₃/H₂SO₄) Continuous Flow Nitration Enhanced safety, better temperature control, reduced risk of runaway reaction. google.com
Amidation Thionyl Chloride (SOCl₂) Bromination/Amination or Safer Coupling Agents Avoids corrosive reagents, reduces acidic waste, improves environmental profile. google.com

Comprehensive Structural Characterization and Conformational Analysis of N,1 Dimethyl 4 Nitropyrazole 3 Carboxamide

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure and understanding the electronic environment of the atoms within N,1-dimethyl-4-nitropyrazole-3-carboxamide.

High-Resolution NMR spectroscopy is the most powerful tool for establishing the precise connectivity and isomeric form of the molecule. The expected ¹H and ¹³C NMR spectra would provide unambiguous evidence for the placement of the methyl, nitro, and carboxamide groups on the pyrazole (B372694) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show three distinct singlets in the absence of coupling.

A singlet corresponding to the C5-H proton of the pyrazole ring. Its chemical shift would be significantly downfield, likely in the δ 8.0-8.5 ppm range, influenced by the aromatic nature of the ring and the electron-withdrawing nitro group at the adjacent C4 position. mdpi.com

A singlet for the three protons of the N1-methyl group, expected around δ 3.8-4.2 ppm.

A singlet for the six protons of the two N-methyl groups of the carboxamide function. Due to hindered rotation around the C(O)-N amide bond at room temperature, it is possible these two methyl groups could be non-equivalent, resulting in two separate singlets. These would likely appear in the δ 2.9-3.2 ppm range. nanobioletters.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display signals for all seven carbon atoms in the molecule.

The carbonyl carbon (C=O) of the carboxamide group would be the most deshielded, appearing far downfield, typically in the δ 160-165 ppm region.

The carbons of the pyrazole ring would have distinct chemical shifts reflecting their substitution pattern. The C4 carbon, directly attached to the strongly electron-withdrawing nitro group, is expected to be significantly downfield. researchgate.net In contrast, the C3 and C5 carbons would also be downfield due to their position in the heterocyclic ring, with expected shifts between δ 125-150 ppm. mdpi.comscispace.com

The signals for the three methyl carbons (N1-CH₃ and N(CH₃)₂) would appear upfield, typically in the δ 10-40 ppm range. arkat-usa.org

The following table summarizes the predicted chemical shifts based on data from analogous structures. mdpi.comresearchgate.netarkat-usa.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
C5-H~8.0 - 8.5 (s, 1H)~125 - 135Deshielded by aromatic ring and adjacent NO₂ group.
N1-CH₃~3.8 - 4.2 (s, 3H)~35 - 40Methyl group on ring nitrogen.
N(CH₃)₂~2.9 - 3.2 (s, 6H)~30 - 38Amide methyls; may appear as two singlets due to restricted rotation.
C=O-~160 - 165Amide carbonyl carbon.
C3-~140 - 150Carbon attached to the carboxamide group.
C4-~145 - 155Carbon attached to the nitro group.

Vibrational spectroscopy provides direct evidence for the presence of key functional groups within the molecule.

Nitro Group (NO₂): This group gives rise to two strong and characteristic stretching vibrations in the FT-IR spectrum: an asymmetric stretch (ν_as) typically found between 1560-1520 cm⁻¹ and a symmetric stretch (ν_s) between 1360-1345 cm⁻¹. acrhem.org These bands are crucial for confirming the presence of the nitro substituent.

Amide Carbonyl (C=O): A strong absorption band corresponding to the C=O stretching vibration of the tertiary amide is expected in the range of 1670-1630 cm⁻¹. researchgate.net Its precise position can indicate the degree of conjugation with the pyrazole ring.

C-N Stretching: Vibrations associated with C-N bonds in the pyrazole ring and the carboxamide group would appear in the fingerprint region, typically between 1400-1200 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching from the pyrazole C5-H would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be seen just below 3000 cm⁻¹. researchgate.net

Table 2: Predicted Principal Vibrational Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
C-H (Aromatic)Stretching~3100 - 3050Medium-Weak
C-H (Aliphatic)Stretching~2980 - 2850Medium
C=O (Amide)Stretching~1670 - 1630Strong
C=N/C=C (Ring)Stretching~1600 - 1450Medium-Variable
NO₂Asymmetric Stretch~1560 - 1520Strong
NO₂Symmetric Stretch~1360 - 1345Strong
C-NStretching~1400 - 1200Medium

Mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound and to deduce structural information from its fragmentation patterns. The molecular formula is C₇H₉N₅O₃, giving a monoisotopic mass of approximately 211.0706 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 211 would be expected. The fragmentation is likely to proceed through several key pathways based on the fragmentation of related nitropyrazoles and amides: researchgate.net

Loss of NO₂: A prominent fragment would likely correspond to the loss of a nitro radical (•NO₂, 46 Da), leading to an ion at m/z 165.

α-Cleavage at the Amide: Cleavage of the C(O)-N bond could result in the loss of a dimethylamino radical (•N(CH₃)₂, 44 Da) to give an ion at m/z 167, or more likely, the formation of a dimethylaminocarbonyl cation ([CON(CH₃)₂]⁺) at m/z 72.

Loss of Dimethylamine (B145610): A rearrangement followed by the loss of neutral dimethylamine (HN(CH₃)₂, 45 Da) could lead to an ion at m/z 166.

Ring Fragmentation: The pyrazole ring itself can fragment, often through the loss of N₂ (28 Da) or HCN (27 Da) after initial fragmentation steps, a pattern observed for substituted nitropyrazoles. researchgate.net

Table 3: Predicted Major Mass Spectral Fragments for this compound

m/zPredicted IdentityNotes
211[M]⁺˙Molecular Ion
167[M - N(CH₃)₂]⁺Loss of dimethylamino radical
165[M - NO₂]⁺Loss of nitro group
137[M - NO₂ - CO]⁺Subsequent loss of carbon monoxide
72[CON(CH₃)₂]⁺Dimethylaminocarbonyl cation from amide cleavage

The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the 4-nitropyrazole chromophore. The pyrazole ring conjugated with both a nitro group and a carboxamide group constitutes an extended π-system. Strong absorption due to π → π* transitions would be expected. Based on data for other nitropyrazoles, a primary absorption maximum (λ_max) would likely be observed in the UV region, potentially between 270-320 nm. researchgate.netresearchgate.net The exact position and intensity of the absorption would be sensitive to solvent polarity.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Although no crystal structure has been reported for the title compound, X-ray diffraction analysis of a suitable single crystal would provide definitive information on its solid-state conformation and packing. Based on structures of similar molecules like 4-nitropyrazole-3-carboxylic acid and various pyrazole-carboxamides, several features can be predicted. researchgate.netcardiff.ac.ukresearchgate.net

Molecular Geometry: The pyrazole ring is expected to be essentially planar. The substituents at positions 1, 3, and 4 would lie close to this plane. However, there will likely be some torsion (twisting) around the C3-C(O) bond and the C4-N(O₂) bond to minimize steric strain.

Intermolecular Interactions: In the absence of strong hydrogen bond donors (like an N-H group), the crystal packing would be governed by weaker interactions. These would include weak C-H···O hydrogen bonds, where the hydrogen atoms of the methyl groups or the C5-H interact with the oxygen atoms of the nitro and carbonyl groups of neighboring molecules. researchgate.net Additionally, π-π stacking interactions between the planar pyrazole rings of adjacent molecules may play a role in stabilizing the crystal lattice. cardiff.ac.uk

Gas-Phase Structural Determination (e.g., Electron Diffraction)

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise molecular structure of small, volatile molecules in the absence of intermolecular forces that are present in the crystalline state. wikipedia.orgresearchgate.net This method provides accurate measurements of bond lengths, bond angles, and torsional angles for the equilibrium geometry of the molecule.

A GED study has not been performed on this compound. Such an analysis would be challenging due to the molecule's complexity and likely low volatility. If a study were conducted, it would allow for a direct comparison between the gaseous-state structure and the solid-state structure obtained from X-ray crystallography, revealing the effects of crystal packing forces on the molecular conformation. arxiv.org

Theoretical and Computational Investigations of N,1 Dimethyl 4 Nitropyrazole 3 Carboxamide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of N,1-dimethyl-4-nitropyrazole-3-carboxamide at the atomic level. eurasianjournals.comenergetic-materials.org.cnnih.gov These calculations provide a detailed picture of the molecule's electronic structure and energy.

Electronic Structure, Molecular Orbitals, and Frontier Orbitals

DFT calculations are employed to determine the electronic structure, including the distribution of electron density and the energies and shapes of molecular orbitals. researchgate.netjcsp.org.pk Key to understanding the molecule's reactivity and electronic properties are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net For pyrazole (B372694) derivatives, the distribution of HOMO and LUMO is often spread across the pyrazole ring and its substituents. In the case of this compound, the nitro group, being a strong electron-withdrawing group, is expected to significantly influence the energy and localization of the LUMO, making the molecule more susceptible to nucleophilic attack. Conversely, the pyrazole ring and the carboxamide group will likely contribute significantly to the HOMO.

Table 1: Hypothetical Frontier Orbital Energies for this compound based on similar compounds.
ParameterEnergy (eV)Description
HOMO Energy-7.5Indicates the electron-donating ability of the molecule.
LUMO Energy-2.8Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.7Relates to the chemical reactivity and stability of the molecule.

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds, such as the C-C bond between the pyrazole ring and the carboxamide group, and the C-N bond of the dimethylamine (B145610), allows this compound to exist in various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

By systematically rotating these bonds and calculating the corresponding energies, a potential energy surface can be mapped. This allows for the identification of local and global energy minima, which correspond to stable conformers. The energy landscape provides a comprehensive view of the molecule's flexibility and the likelihood of adopting different spatial arrangements, which can influence its biological activity and physical properties. For similar pyrazole derivatives, computational studies have explored their dynamic behavior and conformational space. eurasianjournals.com

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure. bohrium.commdpi.com For this compound, theoretical calculations can predict:

Vibrational Frequencies (FT-IR): The calculated vibrational frequencies can be correlated with the peaks in an experimental FT-IR spectrum, aiding in the assignment of vibrational modes to specific functional groups within the molecule. For pyrazole-carboxamides, characteristic vibrations for the C=O and N-H stretching of the amide group, and the symmetric and asymmetric stretching of the nitro group are of particular interest. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. bohrium.com Comparing these with experimental spectra helps in the structural elucidation of the molecule.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Generic Pyrazole Carboxamide Derivative.
Spectroscopic DataPredicted ValueExperimental Value
C=O Stretch (cm-1)16801675
-NO2 Symmetric Stretch (cm-1)13501345
Amide Proton (δ ppm)8.58.3

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While QM calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time, including its interactions with its environment. eurasianjournals.comresearchgate.net MD simulations can reveal how this compound behaves in a solvent, providing information on solvation effects and the stability of different conformers in solution. nih.govresearchgate.netnih.gov

By simulating the molecule in a box of solvent molecules (e.g., water), one can observe how the solvent affects the molecule's conformation and dynamics. These simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Reaction Mechanism Elucidation via Transition State Modeling and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. mdpi.com For reactions involving this compound, such as its synthesis or potential metabolic pathways, transition state modeling can be used to identify the high-energy transition state that connects reactants and products.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species. This provides a detailed understanding of the reaction mechanism at a molecular level. For pyrazole systems, such methods have been used to study proton transfer and oxidation reactions. nih.govrsc.org

Structure-Reactivity/Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties or activities of molecules based on their structural and chemical features. nih.govresearchgate.net For a series of related pyrazole derivatives, QSPR models can be developed to predict various physicochemical properties such as solubility, melting point, or chromatographic retention times.

These models are built by calculating a set of molecular descriptors for each compound and then using statistical techniques, such as multiple linear regression or machine learning algorithms, to find a mathematical relationship between the descriptors and the property of interest. Such models can be valuable for designing new molecules with desired properties.

Chemical Reactivity and Mechanistic Pathways of N,1 Dimethyl 4 Nitropyrazole 3 Carboxamide

Reactions of the Pyrazole (B372694) Ring System

The pyrazole ring, being an aromatic heterocycle, can undergo substitution reactions. However, the nature and position of the existing substituents on N,1-dimethyl-4-nitropyrazole-3-carboxamide impose significant electronic and steric constraints on its reactivity.

Electrophilic aromatic substitution is a characteristic reaction of many aromatic compounds. In pyrazoles, the C4 position is generally the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions. However, in this compound, the C4 position is already occupied by a strongly electron-withdrawing nitro group (-NO₂). This group deactivates the pyrazole ring towards further electrophilic attack, making subsequent EAS reactions challenging.

The directing effects of the other substituents also play a crucial role. The methyl group at the N1 position is an activating group and, along with the carboxamide group at C3 (which is deactivating but can influence regioselectivity), would typically direct incoming electrophiles to the C5 position. Despite this, the overwhelming deactivating effect of the C4-nitro group significantly reduces the nucleophilicity of the entire pyrazole ring, rendering it generally unreactive towards common electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions under standard conditions. Specialized, more forceful conditions might be required to achieve any further substitution, with the C5 position being the most likely, albeit difficult, target.

Position Existing Substituent Electronic Effect Influence on EAS
N1Methyl (-CH₃)Electron-donating (activating)Directs ortho/para (C5)
C3Carboxamide (-CONH₂)Electron-withdrawing (deactivating)Meta-directing (C5)
C4Nitro (-NO₂)Strongly electron-withdrawing (strongly deactivating)Hinders further EAS

The presence of a nitro group on the pyrazole ring opens up the possibility of nucleophilic aromatic substitution (SNAAr). The strong electron-withdrawing nature of the nitro group at the C4 position makes this carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is a known characteristic of nitrated pyrazole systems.

In this compound, the nitro group at C4 can potentially be displaced by a variety of nucleophiles, such as alkoxides, amines, or thiolates. The reaction would proceed through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitro and carboxamide groups, as well as the pyrazole ring itself. Studies on related 4-halonitro-pyrazolecarboxylic acids have shown that the halogen at the 4-position can be substituted by arylamines, suggesting that a similar substitution of the nitro group in the target molecule is plausible.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo a range of chemical transformations, significantly altering the properties of the parent molecule.

One of the most common reactions of aromatic nitro compounds is their reduction to the corresponding amino group. The nitro group of this compound can be readily reduced to a primary amine (4-amino-N,1-dimethyl-pyrazole-3-carboxamide) using various reducing agents. Common methods for this transformation include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst), or chemical reduction with metals in acidic media (e.g., tin, iron, or zinc in hydrochloric acid).

The resulting 4-aminopyrazole derivative is a valuable synthetic intermediate. The amino group can be further modified, for example, through diazotization followed by coupling reactions to form azo dyes, or by acylation to introduce other functional groups.

Reducing Agent Product
H₂/Pd, Pt, or Ni4-amino-N,1-dimethyl-pyrazole-3-carboxamide
Sn, Fe, or Zn in HCl4-amino-N,1-dimethyl-pyrazole-3-carboxamide

While further nitration of the already nitrated pyrazole ring is electronically disfavored, rearrangement reactions involving the nitro group have been observed in some pyrazole systems. For instance, N-nitropyrazoles can rearrange to C-nitropyrazoles, often favoring the 4-position. nih.gov However, since this compound already possesses a C4-nitro group and a methyl group at N1, this type of rearrangement is not applicable.

Direct rearrangement of the C4-nitro group to other positions on the ring is not a typical reaction pathway under normal conditions. The nitration pattern of the parent 1-methyl-pyrazole-3-carboxamide would likely yield the 4-nitro isomer as a major product due to the directing effects of the N1-methyl and C3-carboxamide groups.

Reactivity of the Carboxamide Moiety

The carboxamide group at the C3 position also exhibits characteristic reactivity. Amides are generally stable functional groups, but they can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid.

Under acidic conditions, hydrolysis of this compound would involve protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon. This would lead to the formation of N,1-dimethyl-4-nitropyrazole-3-carboxylic acid and an ammonium (B1175870) salt.

In basic hydrolysis, a hydroxide (B78521) ion would directly attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the amide anion would yield the carboxylate salt (sodium N,1-dimethyl-4-nitropyrazole-3-carboxylate, if NaOH is used) and ammonia (B1221849). chemguide.co.ukyoutube.com The N-methyl group on the carboxamide nitrogen in the parent compound would be released as methylamine (B109427).

Condition Products
Acidic Hydrolysis (e.g., HCl, H₂O, heat)N,1-dimethyl-4-nitropyrazole-3-carboxylic acid and ammonium chloride
Basic Hydrolysis (e.g., NaOH, H₂O, heat)Sodium N,1-dimethyl-4-nitropyrazole-3-carboxylate and ammonia

Amidation and Hydrolysis Reactions

The amide bond in this compound is central to its stability and potential transformations.

Hydrolysis: Amides are generally stable functional groups, and their hydrolysis requires vigorous reaction conditions. The cleavage of the amide bond in this compound to yield N,1-dimethyl-4-nitropyrazole-3-carboxylic acid and methylamine can be achieved through either acid or base catalysis, typically with heating.

Acid-Catalyzed Hydrolysis: This process involves the initial protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The elimination of methylamine from this intermediate, followed by deprotonation, yields the corresponding carboxylic acid. The liberated methylamine is protonated under the acidic conditions to form a methylammonium (B1206745) salt.

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The elimination of the methylamide anion (a poor leaving group) is typically the rate-limiting step and is driven forward by an acid-base reaction where the departing amide anion deprotonates the initially formed carboxylic acid. This results in the formation of a carboxylate salt and methylamine. An acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid product.

Amidation: The formation of this compound is an amidation reaction. This is typically achieved by activating the corresponding carboxylic acid, N,1-dimethyl-4-nitropyrazole-3-carboxylic acid. A common laboratory method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting N,1-dimethyl-4-nitropyrazole-3-carbonyl chloride is then reacted with methylamine, which acts as a nucleophile to displace the chloride and form the stable amide bond.

Reactions Involving the Carbonyl Group

The carbonyl group of the carboxamide is a site for nucleophilic attack, although it is significantly less reactive than the carbonyls of ketones or aldehydes due to resonance delocalization involving the nitrogen lone pair.

Reduction: The amide functional group can be reduced to an amine. This transformation requires a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). The reaction would reduce the carbonyl group of this compound completely, yielding the corresponding aminomethyl pyrazole, (N,1-dimethyl-4-nitropyrazol-3-yl)methanamine. This reaction proceeds via a complex mechanism involving the formation of an aluminate intermediate.

Reaction with Organometallic Reagents: While Grignard reagents readily react with esters and ketones, their reaction with N,N-disubstituted amides like this one is less straightforward and can be sluggish. masterorganicchemistry.com Under forcing conditions, a Grignard reagent (e.g., phenylmagnesium bromide) could potentially add to the carbonyl group. However, the initial tetrahedral intermediate is often unstable and may collapse, or further reactions could occur. This pathway is not a common or high-yielding transformation for amides.

Heterocycle Functionalization and Derivatization Reactions

The pyrazole ring, activated by the C4-nitro group, is a prime site for functionalization, offering pathways to a diverse range of derivatives.

Reduction of the Nitro Group: A common and important reaction is the reduction of the 4-nitro group to a 4-amino group. This transformation dramatically alters the electronic properties and biological profile of the molecule. Standard reduction methods, such as catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or using metals in acidic media (e.g., Sn or Fe in HCl), are expected to cleanly convert the nitro group to an amine, yielding 4-amino-N,1-dimethylpyrazole-3-carboxamide.

Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the pyrazole ring, strongly enhanced by the C4-nitro group, makes it susceptible to nucleophilic aromatic substitution (SNA_r). uni-muenchen.de In this reaction, the nitro group itself can act as a leaving group and be displaced by a strong nucleophile. Studies on related nitropyrazoles show that the nitro group at the C4 position is susceptible to being replaced by various nucleophiles. uni-muenchen.deosti.gov This pathway is a powerful tool for introducing new functional groups at the 4-position of the pyrazole ring.

Potential nucleophiles and the corresponding products are summarized in the table below.

Reaction TypeReagent/Nucleophile (Nu⁻)Expected Product
AminationAmmonia (NH₃), Primary/Secondary Amines (RNH₂/R₂NH)4-Amino-N,1-dimethylpyrazole-3-carboxamide derivatives
AlkoxylationAlkoxides (RO⁻), e.g., Sodium Methoxide (NaOCH₃)4-Alkoxy-N,1-dimethylpyrazole-3-carboxamide derivatives
HalogenationHalide ions (e.g., F⁻, Cl⁻) under specific conditions4-Halo-N,1-dimethylpyrazole-3-carboxamide
ThiolationThiolates (RS⁻), e.g., Sodium thiophenoxide (NaSPh)4-(Alkyl/Arylthio)-N,1-dimethylpyrazole-3-carboxamide

Kinetics and Thermodynamic Studies of Key Reactions

Kinetics of Amide Hydrolysis: Amide hydrolysis is known to be a kinetically slow process, reflecting the stability of the amide bond. The reaction rates are highly dependent on the concentration of the acid or base catalyst and the temperature. The rate-determining step in acid-catalyzed hydrolysis is typically the nucleophilic attack of water on the protonated carbonyl, while in base-promoted hydrolysis, it is often the expulsion of the amide leaving group from the tetrahedral intermediate.

Kinetics of Nucleophilic Aromatic Substitution (SNA_r): The SNA_r reactions at the pyrazole C4-position are expected to follow a two-step addition-elimination mechanism. nih.gov

Step 1 (Addition): The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrazole ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This initial addition is typically the slow, rate-determining step of the reaction. nih.gov The rate is influenced by the nucleophilicity of the attacking species and the electrophilicity of the pyrazole ring, which is significantly enhanced by the 4-nitro group.

Step 2 (Elimination): The intermediate rapidly rearomatizes by expelling the nitrite (B80452) ion (NO₂⁻) as a leaving group, forming the final substitution product.

Applications of N,1 Dimethyl 4 Nitropyrazole 3 Carboxamide and Its Derivatives in Chemical Sciences

Role as a Synthetic Intermediate for Advanced Chemical Structures

The 4-nitropyrazole-3-carboxamide core is a versatile platform for the synthesis of more complex and functionally diverse chemical structures. The nitro group, in particular, serves as a key functional handle that can be readily transformed into other groups, most commonly an amino group, which then opens up a plethora of synthetic possibilities.

The reduction of the 4-nitro group to a 4-amino group is a pivotal step, creating a nucleophilic center that can participate in various subsequent reactions. For instance, the resulting 4-aminopyrazole derivatives are crucial precursors for the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. nih.gov These fused systems are of great interest due to their wide range of biological and physicochemical properties. nih.gov

The general synthetic utility is outlined in the following transformations:

Reduction of Nitro Group: The nitro group can be reduced to an amine using various reagents, such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like iron(III) oxide hydroxide (B78521). jst.go.jp This transformation yields 4-aminopyrazole-3-carboxamide derivatives.

Amide Coupling: The carboxylic acid precursor, 4-nitropyrazole-3-carboxylic acid, can be coupled with various amines to generate a diverse library of carboxamide derivatives. jst.go.jp This is often facilitated by condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) and N-hydroxybenzotriazole (HOBT). jst.go.jp

Further Functionalization: The newly formed amino group in the 4-position can be further functionalized. For example, it can be acylated or used in condensation reactions to build more elaborate molecular architectures. jst.go.jp

This synthetic versatility allows for the creation of a wide array of molecules with tailored properties, including compounds with potential applications in medicinal chemistry. For example, novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and investigated for their anticancer properties and DNA-binding interactions. jst.go.jpnih.gov

Table 1: Examples of Advanced Structures Synthesized from Pyrazole-3-carboxamide Intermediates

Intermediate Reagents/Conditions Resulting Compound Class Potential Application
4-Amino-1H-pyrazole-3-carboxamide derivative 1,1′-Carbonyldiimidazole (CDI), Cyclopropylamine Ureido-pyrazole derivative Anticancer, DNA-binding agent jst.go.jpnih.gov
4-Amino-1H-pyrazole-3-carboxamide derivative Benzoic acid, HOBT, EDCI Acylated pyrazole (B372694) derivative Pharmacological research jst.go.jp
4-Amino-1H-pyrazole-3-carboxamide derivative Pyridine formaldehyde, Sodium borohydride Pyridin-yl-methyl-pyrazole derivative Pharmacological research jst.go.jp
4-Nitropyrazole N-alkylation, then reduction 4-Amino-N-alkylpyrazole Precursor for fused pyrazoles nih.gov

Applications in Catalysis and Ligand Design

The pyrazole moiety is a well-established and versatile building block for the design of ligands in coordination chemistry and catalysis. nih.gov The presence of two adjacent nitrogen atoms provides excellent coordination sites for a wide variety of metal ions. The functional groups on the pyrazole ring, such as the carboxamide and nitro groups in N,1-dimethyl-4-nitropyrazole-3-carboxamide, can further influence the electronic properties and coordination behavior of the ligand.

Pyrazole-derived ligands can exhibit diverse coordination geometries and nuclearities depending on the type and position of their substituents. nih.gov The 4-nitropyrazole-3-carboxylic acid, a close analog of the core structure, has been shown to act as a bridging ligand in the formation of binuclear copper(II) and cobalt(II) complexes. nih.gov In these structures, the ligand coordinates to the metal centers through the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group, demonstrating both chelating and bridging modes. nih.gov This ability to form stable complexes with transition metals is a key attribute for their use in various applications.

Similarly, other pyrazole carboxamide derivatives, such as 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, have been used to synthesize mononuclear Ni(II) and dinuclear Cd(II) coordination complexes. mdpi.com The amide group, when incorporated into heterocyclic bases like pyrazole, provides an efficient scaffold for binding metal ions. mdpi.com

The metal complexes formed from pyrazole-based ligands often exhibit catalytic activity. The flexible design of pyrazole ligands allows for the fine-tuning of the steric and electronic environment around the metal center, which is crucial for catalysis. nih.gov For instance, cobalt(II) complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have demonstrated excellent bifunctional catalytic activity for both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR). rsc.org

Furthermore, pyrazole-based tripodal ligands have been used to generate copper(II) complexes in situ, which were found to effectively catalyze the oxidation of catechol to o-quinone. researchgate.net The nature of the substituents on the pyrazole ring and the counter-ion of the copper salt were shown to significantly affect the rate of the catalytic reaction. researchgate.net In another example, a nano-magnetic metal-organic framework (MOF) was used as a heterogeneous catalyst for the synthesis of pyrazolo[3,4-b]pyridines, highlighting the application of pyrazole-containing systems in advanced catalytic processes. nih.gov

Potential in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The pyrazole ring, with its N-H group, is an excellent hydrogen bond donor, while the pyridine-like nitrogen atom can act as a hydrogen bond acceptor. This makes the pyrazole moiety a powerful tool for directing the self-assembly of molecules into well-defined supramolecular architectures.

Research on 4-aryl-1H-pyrazoles has shown that this unit can self-assemble via hydrogen bonding to form columnar mesophases, which are a type of liquid crystal. rsc.org The amide group also plays a crucial role in this self-assembly process through its own hydrogen bonding capabilities. rsc.org The combination of the pyrazole and amide groups can lead to the formation of infinite chains and more complex networks. rsc.org

The nitro group on the pyrazole ring can also participate in intermolecular interactions. In silver(I) complexes with 3,5-dimethyl-4-nitropyrazole, the nitro groups are involved in weaker coordinative Ag···O interactions and π(NO2)···π(NO2) interactions, which help to assemble the complexes into a 3D network. researchgate.net These non-covalent interactions are fundamental to the field of crystal engineering, which aims to design and synthesize solid-state structures with desired properties. researchgate.net

Material Science Applications

The structural features of this compound and its derivatives make them promising candidates for various applications in material science, particularly as building blocks for energetic materials.

The high nitrogen content of the pyrazole ring and the presence of the oxygen-rich nitro group contribute to a high heat of formation and a favorable oxygen balance, which are desirable properties for energetic materials. nih.gov Numerous studies have focused on the synthesis of nitropyrazole-based compounds as high-energy-density materials. researchgate.netnih.gov Mononitropyrazoles, such as 1-methyl-4-nitropyrazole, are often used as intermediates for the synthesis of more powerful energetic materials. nih.gov These compounds are valued for their relatively high performance and thermal stability. researchgate.net

The energetic properties of these materials can be tuned by further functionalization of the pyrazole ring. For example, combining the nitropyrazole core with other energetic moieties like the dinitromethyl group or linking them to other nitrogen-rich heterocycles such as tetrazoles can lead to new materials with enhanced detonation properties. nih.gov

Table 2: Energetic Properties of Selected Nitropyrazole Derivatives

Compound Density (g/cm³) Detonation Velocity (km/s) Detonation Pressure (GPa) Reference
4-Nitropyrazole (4-NP) 1.52 6.68 18.81 nih.gov
1-Methyl-4-nitropyrazole (4MNP) 1.45 6.94 18.70 nih.gov
Hydroxylammonium salt of a dinitromethyl-pyrazole derivative 1.87 8.70 (calculated) 33.0 (calculated) nih.gov

While the primary focus has been on energetic materials, the chromophoric nature of the nitro-aromatic system suggests potential applications as building blocks for dyes and pigments, although this area is less explored for this specific class of compounds. The versatility of the pyrazole-carboxamide scaffold also indicates potential for its incorporation into polymers to create functional materials with specific thermal or coordination properties.

Advanced Analytical Methodologies for Detection and Purity Assessment in Research

Chromatographic Separations (HPLC, GC, SFC) for Purity and Isomer Separation

Chromatographic techniques are the cornerstone of purity determination and the separation of closely related isomers. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) depends on the analyte's volatility, thermal stability, and polarity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds like pyrazole (B372694) carboxamides. jst.go.jpnih.gov A reversed-phase HPLC (RP-HPLC) method would be the typical starting point for analyzing N,1-dimethyl-4-nitropyrazole-3-carboxamide. This method separates compounds based on their hydrophobicity.

A hypothetical HPLC method for purity analysis would involve:

Column: A C18 or C8 stationary phase, which is suitable for moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (like water with a small percentage of formic acid or acetic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol).

Detection: A UV detector set at a wavelength where the nitropyrazole chromophore exhibits maximum absorbance.

This setup would effectively separate the target compound from synthetic precursors, by-products, and degradation products. For example, in the analysis of related dinitropyrazoles, HPLC has been successfully used to separate the main product from impurities like mononitrated precursors.

Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds. It offers high resolution, making it particularly suitable for separating constitutional isomers, such as different positional isomers of dimethylnaphthalenes. nih.gov For this compound, its applicability would depend on its thermal stability and volatility. If the compound is stable enough to be vaporized without decomposition, GC can be used for purity and isomer analysis. Specialized capillary columns can effectively separate isomers based on subtle differences in their boiling points and interactions with the stationary phase. researchgate.netadamkewley.com

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It combines some of the best features of both HPLC and GC, offering fast, efficient separations with reduced solvent consumption. SFC is particularly adept at chiral separations but is also highly effective for achiral analysis and purification of various pharmaceutical compounds. nih.govamericanpharmaceuticalreview.com For pyrazole derivatives, SFC has been shown to be a powerful tool. chromatographyonline.com Polysaccharide-based chiral stationary phases are commonly used in SFC for resolving enantiomers. nih.govacs.org For achiral separations, common stationary phases include those with polar functional groups like aminopropyl, cyanopropyl, or diol. nih.gov

Table 1: Illustrative Chromatographic Conditions for Analysis of Related Pyrazole Compounds This table presents typical conditions used for compounds structurally related to this compound, as specific methods for the target compound are not available.

Technique Stationary Phase Mobile Phase/Carrier Gas Application Example
HPLC Lux Cellulose-2 (Polysaccharide-based) n-hexane/ethanol Chiral separation of racemic 4,5-dihydro-1H-pyrazole derivatives. nih.govacs.org
GC Porous Organic Cage (CC3) Helium Separation of hexane (B92381) structural isomers. adamkewley.com
SFC (S,S)Whelk-O1 CO₂ with alcohol modifier Chiral separation of a pyrazole intermediate. chromatographyonline.com

Hyphenated Techniques (LC-MS, GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and structural elucidation of compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific technique that provides molecular weight and fragmentation information, making it a primary tool for identifying compounds, such as metabolites in drug discovery. researchgate.net An LC-MS/MS method for this compound would allow for its unambiguous identification in complex matrices. The mass spectrometer can be operated in various modes to obtain detailed structural information. For instance, tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and fragmenting it to produce a characteristic pattern that can be used for structural confirmation. epa.govscielo.br The fragmentation patterns of related pyrazole-carboxamides have been studied to support their characterization. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

If the compound is amenable to GC analysis, GC-MS provides high-resolution separation combined with mass spectral data for confident peak identification. The electron ionization (EI) source in a typical GC-MS system imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. libretexts.org This fragmentation pattern serves as a "fingerprint" for the compound, which can be compared against spectral libraries. The fragmentation of nitropyrazoles often involves characteristic losses, such as the nitro group (NO₂), which can aid in structure confirmation. researchgate.netresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly couples an HPLC system with an NMR spectrometer, allowing for the acquisition of detailed NMR spectra of compounds as they elute from the column. globalresearchonline.net This technique is one of the most powerful tools for the unambiguous structure elucidation of unknown impurities or metabolites without the need for offline isolation. researchgate.netnih.gov For complex heterocyclic structures, various 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) can be performed in a stopped-flow mode to gather detailed connectivity information and confirm the exact isomeric structure of the analyte. ipb.ptethernet.edu.et

Table 2: Application of Hyphenated Techniques in the Analysis of Related Compounds This table illustrates the use of hyphenated techniques for compounds similar to this compound.

Technique Ionization/Detection Method Application Example Information Obtained
LC-MS/MS Electrospray Ionization (ESI) Identification of pyrazole-carboxamide derivatives. nih.gov Molecular weight and structural fragments for confirmation.
GC-MS Electron Ionization (EI) Analysis of 3,5-dimethyl-1H-pyrazole-1-carbothioamide. researchgate.net Characteristic fragmentation pattern for identification.
LC-NMR 1H, 13C, 2D NMR Structure elucidation of pharmaceutical metabolites. nih.gov Unambiguous molecular structure and connectivity.

Electrochemical Methods for Characterization

Electrochemical methods, such as cyclic voltammetry (CV), are used to study the redox properties of electroactive molecules. For a compound containing a nitroaromatic moiety like this compound, these techniques can provide valuable information about its reduction potential and the stability of the resulting radical anions. The electrochemical reduction of the nitro group is a well-studied process and is often the most prominent feature in the voltammogram of such compounds. researchgate.net

The typical cyclic voltammogram of a nitroaromatic compound in an aqueous medium shows an irreversible reduction peak corresponding to the transfer of four electrons and four protons to form a hydroxylamine (B1172632) derivative. researchgate.net In aprotic or mixed media, the reduction can proceed via a one-electron step to form a stable or quasi-stable nitro radical anion. nih.gov The potential at which this reduction occurs is influenced by the electronic environment of the nitro group, providing insight into the molecule's electronic structure. Studies on various nitro-heterocyclic compounds, including nitropyrazoles, have detailed these reduction pathways. nih.govrsc.orgresearchgate.net

Table 3: Electrochemical Behavior of Analogous Nitroaromatic Compounds This table summarizes general findings from cyclic voltammetry studies on compounds with similar electroactive groups.

Compound Class Typical Redox Process Key Findings
Nitroaromatic Compounds Irreversible reduction of the nitro group. The reduction potential is sensitive to pH and the electronic nature of substituents on the aromatic ring. researchgate.net
Nitropyrazoles Formation of nitroso derivatives upon reduction. The redox behavior can be complex, with follow-up chemical reactions occurring after the initial electron transfer. nih.gov
Nitrotriazoles Electrochemical reduction to azo and azoxy compounds. The product distribution can be controlled by parameters like pH and substrate concentration. rsc.org

Future Research Directions and Emerging Challenges

Development of Novel and Highly Efficient Synthetic Pathways

While classical methods for pyrazole (B372694) synthesis are well-established, the future synthesis of N,1-dimethyl-4-nitropyrazole-3-carboxamide will likely focus on methodologies that offer enhanced efficiency, sustainability, and access to structural analogs. Conventional syntheses often involve multi-step processes that may suffer from harsh reaction conditions, the use of hazardous reagents, and modest yields. benthamdirect.comresearchgate.net Future research should therefore be directed towards overcoming these limitations.

Key areas for development include:

Multicomponent Reactions (MCRs): Designing one-pot, multi-component strategies could significantly streamline the synthesis. acs.org An MCR approach would enhance atom economy and reduce waste by combining several synthetic steps without isolating intermediates.

Catalytic Systems: The exploration of novel catalysts is crucial. This includes employing recyclable catalysts to minimize waste and improve the environmental footprint of the synthesis. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow process for the nitration and amidation steps could lead to higher yields and purity.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes. benthamdirect.comresearchgate.net Investigating their application in the key bond-forming steps of the synthesis of this compound is a promising direction.

A comparative overview of potential synthetic strategies is presented below.

Synthetic Strategy Potential Advantages Research Focus
Multicomponent Reactions High atom economy, operational simplicity, reduced waste. acs.orgnih.govDesign of a convergent one-pot synthesis from simple precursors.
Advanced Catalysis High efficiency, selectivity, potential for recyclability. nih.govDevelopment of novel metal-based or organocatalysts for C-N and C-C bond formation.
Flow Chemistry Enhanced safety, scalability, precise control over reaction parameters.Optimization of reaction conditions in a continuous flow reactor for nitration and amidation steps.
Microwave/Ultrasound Rapid reaction times, improved yields, energy efficiency. benthamdirect.comApplication to key cyclization, nitration, or carboxamide formation steps.

These innovative synthetic pathways are essential for making this compound and its derivatives more accessible for further research and potential applications.

Exploration of Unconventional Reactivity and Novel Transformations

The unique electronic architecture of this compound, characterized by the electron-withdrawing nitro group and the versatile carboxamide function, suggests a rich and largely unexplored reactivity profile. Future research should venture beyond predictable transformations to uncover novel chemical behaviors.

Prospective areas of investigation include:

Functionalization of the Pyrazole Core: While the nitro group deactivates the ring towards electrophilic substitution, the potential for nucleophilic aromatic substitution (SNAr) of the nitro group itself presents an exciting avenue for introducing diverse functionalities.

Transformations of the Nitro Group: The reduction of the nitro group to an amino group would yield N,1-dimethyl-4-aminopyrazole-3-carboxamide, a highly valuable intermediate. This amino group could serve as a handle for constructing fused heterocyclic systems or for introducing a wide array of substituents, thereby creating libraries of novel compounds. researchgate.net

Derivatization of the Carboxamide Moiety: The carboxamide group offers a platform for numerous transformations. Dehydration could yield the corresponding nitrile, while reduction could lead to amines. Its reaction with various nucleophiles could also be explored to generate new derivatives. nih.govresearchgate.netnih.govmdpi.com

Catalytic Cross-Coupling Reactions: Investigating the potential of the pyrazole ring as a substrate in modern cross-coupling reactions could enable the introduction of aryl, alkyl, or other groups, significantly expanding the structural diversity of accessible derivatives. numberanalytics.com

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, properties, and reactivity. eurasianjournals.com For this compound, advanced computational modeling can guide synthetic efforts and predict potential applications.

Future research in this domain should focus on:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT), researchers can gain detailed insights into the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. eurasianjournals.com This information is vital for understanding its reactivity and designing derivatives with tailored electronic properties.

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape of the molecule and its interactions with other molecules or biological targets. eurasianjournals.comnih.gov This is particularly relevant if the compound is explored for applications in materials science or medicinal chemistry.

Predictive Modeling for Material Properties: Computational screening can be employed to predict the properties of materials derived from this pyrazole scaffold. For instance, its potential as a component in energetic materials or functional polymers could be assessed computationally before undertaking extensive synthetic work. nih.gov

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the transition states and energy barriers of potential reactions, aiding in the optimization of synthetic pathways and the prediction of regiochemical outcomes. mdpi.com

Computational Method Application Area for this compound Predicted Outcomes
Density Functional Theory (DFT) Electronic structure analysis, reactivity prediction. eurasianjournals.comElectron density distribution, HOMO-LUMO gap, prediction of sites for electrophilic/nucleophilic attack.
Molecular Docking Virtual screening for biological activity. researchgate.netPrediction of binding modes and affinities to specific biological targets (e.g., enzymes, receptors).
Molecular Dynamics (MD) Study of conformational dynamics and intermolecular interactions. eurasianjournals.comnih.govUnderstanding the behavior of the molecule in different environments (e.g., solvents, biological membranes).

Expanding Applications in Green Chemistry and Sustainable Technologies

The principles of green chemistry are paramount in contemporary chemical research, emphasizing the development of environmentally benign processes and products. nih.govresearchgate.net The pyrazole scaffold is a key feature in many biologically active compounds, and developing sustainable routes to this compound is a critical future challenge. researchgate.netacs.org

Future research should prioritize:

Development of Green Synthetic Routes: This involves the use of renewable starting materials, environmentally friendly solvents (such as water or ionic liquids), and energy-efficient reaction conditions. nih.govresearchgate.net

Catalyst Development: A focus on heterogeneous or recyclable catalysts can significantly reduce the environmental impact of the synthesis by minimizing catalyst waste. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry.

Biodegradable Derivatives: Exploring the design of derivatives of this compound that are effective for a specific application but can degrade into benign products after their intended use.

Addressing Stereochemical Control and Asymmetric Synthesis Challenges

While this compound is itself achiral, the introduction of stereocenters into its derivatives opens up vast possibilities, particularly in the fields of medicinal chemistry and asymmetric catalysis. The challenge lies in developing synthetic methods that can control the stereochemical outcome of reactions. rsc.org

Future research directions include:

Asymmetric Derivatization: Developing reactions that introduce chiral centers onto the molecule with high enantioselectivity. For example, asymmetric reduction of a ketone-containing side chain or stereoselective addition to an unsaturated derivative.

Use of Chiral Auxiliaries: Employing chiral auxiliaries attached to the carboxamide nitrogen or another part of the molecule to direct the stereochemical course of subsequent reactions. rsc.org

Organocatalysis and Metal-Catalysis: Utilizing chiral organocatalysts or transition metal complexes to catalyze asymmetric transformations on derivatives of the parent compound. researchgate.net The pyrazolin-5-one scaffold has been effectively used in asymmetric synthesis, and similar strategies could be adapted. rsc.orgresearchgate.net

Resolution of Racemates: Developing efficient methods for separating racemic mixtures of chiral derivatives, although the primary goal remains the direct synthesis of enantiomerically pure compounds.

Successfully addressing these challenges will be crucial for unlocking the full potential of chiral derivatives of this compound in specialized applications.

Q & A

Q. What are the standard synthetic routes for N,1-dimethyl-4-nitropyrazole-3-carboxamide?

The synthesis of pyrazole carboxamides typically involves coupling reactions using activating agents. For example, a general procedure involves reacting pyrazole carboxylic acids with amines in the presence of coupling reagents like HBTU (hexafluorophosphate benzotriazole tetramethyluronium) and DIPEA (diisopropylethylamine) in DMF (dimethylformamide) . Specific steps include:

  • Step 1: Activation of the carboxylic acid group using HBTU/DIPEA.
  • Step 2: Nucleophilic attack by the amine to form the carboxamide bond.
  • Step 3: Purification via silica gel chromatography or recrystallization.
    Evidence for analogous compounds (e.g., 1-ethyl-3-nitropyrazole-4-carboxamide) suggests similar methodologies apply, with modifications in substituents and reaction conditions .

Q. How is NMR spectroscopy applied to characterize pyrazole carboxamide derivatives?

NMR (¹H and ¹³C) is critical for structural elucidation. Key applications include:

  • Tautomer Identification: Differentiation between keto-enol tautomers via chemical shifts in the carbonyl region (e.g., 160–180 ppm for ¹³C) .
  • Hydrogen Bonding Detection: Downfield shifts in NH protons (e.g., 10–12 ppm) indicate hydrogen bonding interactions, which influence solubility and reactivity .
    For example, in related pyrazole derivatives, NMR confirmed the absence of tautomerism and identified intramolecular hydrogen bonds critical for stability .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

Methodological optimization involves:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency compared to non-polar solvents.
  • Temperature Control: Reactions are typically conducted at room temperature to avoid decomposition of nitro groups.
  • Catalyst Use: Substituent-specific catalysts (e.g., EDCI/HOBt for sterically hindered amines) improve coupling efficiency .
    Data from analogous compounds (e.g., 3-cyclohexyl-pyrazole carboxamides) show yields improving from 60% to 85% after optimizing solvent and catalyst .

Q. What analytical strategies resolve contradictions in spectral data for pyrazole carboxamide derivatives?

Contradictions (e.g., unexpected NOE signals or splitting patterns) require:

  • 2D NMR Techniques: HSQC and HMBC correlations to confirm connectivity and rule out impurities.
  • X-ray Crystallography: Definitive structural assignment, as demonstrated for 1-[4-(difluoromethoxy)phenyl]-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide, where crystallography resolved ambiguities in NMR data .
  • Computational Modeling: DFT calculations predict chemical shifts and validate experimental observations .

Q. How do substituents (e.g., nitro groups, methyl groups) influence the reactivity and stability of this compound?

  • Nitro Groups: Electron-withdrawing nitro groups at the 4-position deactivate the pyrazole ring, reducing susceptibility to electrophilic attack but increasing stability under acidic conditions.
  • Methyl Groups: N,1-dimethyl substitution enhances steric hindrance, affecting regioselectivity in further functionalization (e.g., SNAr reactions) .
    For example, in SAR studies of pyrazole carboxamides, methyl groups improved metabolic stability by 30% compared to unsubstituted analogs .

Q. What methodologies assess the role of hydrogen bonding in the biological activity of pyrazole carboxamides?

  • Competitive Binding Assays: Displacement studies using deuterated solvents (e.g., D₂O) to disrupt hydrogen bonds.
  • Thermodynamic Solubility Measurements: Correlate hydrogen-bonding capacity (via PSA calculations) with membrane permeability .
    NMR studies on derivatives like E1 (4-benzoyl-1-(3-nitrophenyl)-5-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide) confirmed hydrogen bonding as a determinant of solubility and target affinity .

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